molecular formula C23H24N6O B10854083 2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

Cat. No.: B10854083
M. Wt: 400.5 g/mol
InChI Key: LAOYAWHHLUVMFT-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Comparison with Similar Compounds

SI-113 is unique in its selective inhibition of SGK1 compared to other kinase inhibitors. Similar compounds include:

These compounds share some similarities with SI-113 in terms of their kinase inhibition properties but differ in their specific targets and applications.

Properties

Molecular Formula

C23H24N6O

Molecular Weight

400.5 g/mol

IUPAC Name

2-[[1-[(E)-2-phenylethenyl]-4-(2-phenylethylamino)pyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C23H24N6O/c30-16-14-25-23-27-21(24-13-11-18-7-3-1-4-8-18)20-17-26-29(22(20)28-23)15-12-19-9-5-2-6-10-19/h1-10,12,15,17,30H,11,13-14,16H2,(H2,24,25,27,28)/b15-12+

InChI Key

LAOYAWHHLUVMFT-NTCAYCPXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)/C=C/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C=NN(C3=NC(=N2)NCCO)C=CC4=CC=CC=C4

Origin of Product

United States

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